3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S6623953
CAS No.
260431-71-8
M.F
C8H7IN2
M. Wt
258.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

CAS Number

260431-71-8

Product Name

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

3-iodo-1-methylpyrrolo[2,3-b]pyridine

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

InChI

InChI=1S/C8H7IN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3

InChI Key

AWSQFYGAAAQKFU-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1N=CC=C2)I

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)I

The exact mass of the compound 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is 257.96540 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 260431-71-8) is a highly functionalized 7-azaindole building block critical for pharmaceutical manufacturing and complex process chemistry. By combining a permanently methylated N1 position with a highly reactive iodine atom at the C3 position, this compound serves as a highly efficient electrophilic precursor for transition-metal-catalyzed cross-couplings, including Suzuki-Miyaura, Sonogashira, and Ullmann reactions [1]. The presence of the N-methyl group blocks hydrogen bond donation, fundamentally altering the molecule's electronic profile and preventing unwanted N-coordination with palladium or copper catalysts [2]. In procurement and material selection contexts, sourcing this pre-methylated, pre-iodinated scaffold is prioritized by process chemists aiming to synthesize multi-aryl 7-azaindoles—such as kinase and HIV-1 integrase inhibitors—because it guarantees high atom economy, predictable regioselectivity, and immediate readiness for orthogonal C-C bond formation [3].

Generic substitution with the unmethylated analog (3-iodo-1H-pyrrolo[2,3-b]pyridine) fails in industrial scale-up because the free N-H moiety can coordinate with transition-metal catalysts, leading to catalyst poisoning or competitive N-arylation side reactions during cross-coupling [1]. To circumvent this, buyers would be forced to introduce multi-step protection and deprotection sequences, consuming hazardous reagents like sodium hydride and methyl iodide in-house, while suffering cumulative yield penalties [2]. Similarly, substituting with the 3-bromo analog (3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) drastically alters the kinetic profile of the molecule; the higher bond dissociation energy of the C-Br bond prevents low-temperature orthogonal coupling, destroying the chemoselectivity required for sequential multi-arylation of the azaindole core [3].

Orthogonal Reactivity in Sequential Cross-Coupling

In the synthesis of highly substituted 7-azaindoles, the choice of halogen at the C3 position dictates the sequence of functionalization. 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine features a highly reactive C-I bond that undergoes rapid oxidative addition with palladium catalysts at mild temperatures (often 25–60 °C). In contrast, the 3-bromo analog requires significantly higher thermal activation (>80 °C) [1]. This kinetic disparity allows the 3-iodo compound to be selectively coupled at C3 without disturbing other chlorinated or brominated positions on the same scaffold, enabling one-pot sequential multi-arylation workflows [2].

Evidence DimensionOxidative Addition Temperature / Kinetic Activation
Target Compound DataC3-I coupling proceeds efficiently at 25–60 °C.
Comparator Or Baseline3-Bromo analog requires >80–100 °C for initial cross-coupling activation.
Quantified DifferenceProvides a >40 °C thermal window for strictly orthogonal, site-selective sequential coupling.
ConditionsPd-catalyzed Suzuki-Miyaura cross-coupling in sequential arylation.

Procuring the iodo-variant allows process chemists to perform sequential multi-arylations without cross-reactivity, drastically simplifying the synthesis of complex APIs.

Elimination of Protection/Deprotection Overhead

Utilizing the pre-methylated 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine directly eliminates the need for N-protection strategies during downstream synthesis. When using the unmethylated baseline (3-iodo-1H-pyrrolo[2,3-b]pyridine), manufacturers must perform an initial methylation or protection step—typically requiring strong bases like NaH—followed by a late-stage deprotection if a different N-substituent is not desired, or simply to avoid catalyst poisoning [2]. This two-step overhead introduces a cumulative yield penalty. Sourcing the pre-methylated building block guarantees immediate readiness for C3-functionalization, preserving mass and reducing hazardous reagent usage [1].

Evidence DimensionSynthetic Step Count and Mass Yield
Target Compound Data0 additional N-protection steps; direct use in C-C bond formation.
Comparator Or BaselineUnmethylated 3-iodo-1H-pyrrolo[2,3-b]pyridine requires 1-2 additional steps (protection/deprotection) with a ~15-30% cumulative yield penalty.
Quantified DifferenceSaves 1-2 synthetic steps and prevents up to 30% intermediate mass loss.
ConditionsStandard multi-step pharmaceutical intermediate synthesis.

Direct procurement of the N-methylated form streamlines scale-up manufacturing by improving overall atom economy and reducing labor-intensive purification steps.

Prevention of Catalyst Poisoning and Off-Target N-Arylation

The presence of a free N-H group in azaindole scaffolds can severely compromise transition-metal-catalyzed reactions by coordinating with the metal center or undergoing competitive N-arylation. 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine completely mitigates this risk via its N1-methyl cap, ensuring that palladium or copper catalysts remain active for the intended C3-halogen oxidative addition [2]. Compared to unmethylated analogs, which can yield up to 20% off-target N-functionalized byproducts or require excess catalyst loading to overcome poisoning, the target compound delivers >95% regioselectivity for C3-specific coupling [1].

Evidence DimensionRegioselectivity and Catalyst Activity
Target Compound Data>95% regioselectivity for C3-coupling; standard catalyst loading (e.g., 2-5 mol% Pd).
Comparator Or BaselineFree N-H analogs risk 10-20% N-arylation byproducts and often demand higher catalyst/base equivalents.
Quantified DifferenceEliminates up to 20% off-target yield loss and reduces transition-metal catalyst consumption.
ConditionsPd/Cu-catalyzed cross-coupling (e.g., Ullmann, Suzuki, Carbonylation).

Ensures high-purity product profiles and lowers the cost of goods by minimizing expensive catalyst loading and complex chromatographic separations.

One-Pot Sequential Multi-Arylation for Kinase and HIV Inhibitors

Because of its highly reactive C3-iodo group, this compound is the premier choice for synthesizing C3,C6-diaryl or tetra-aryl 7-azaindoles. The kinetic advantage of the C-I bond allows process chemists to perform low-temperature Suzuki-Miyaura couplings at the C3 position first, leaving other halogenated sites intact for subsequent functionalization. This is critical in the scalable production of complex antiviral and oncology APIs [1].

Late-Stage Carbonylation for Acylsulfonamide Pain Therapeutics

The compound is ideally suited for palladium-catalyzed carbonylation reactions to generate 7-azaindole-3-carboxylic acid derivatives. The N-methyl group prevents competitive N-carbonylation, ensuring high yields of the target C3-carbonyl species, which are essential intermediates in the synthesis of potent NaV1.7 inhibitors used in novel pain management therapies [2].

Rapid Library Generation via Ullmann-Type Couplings

In drug discovery settings requiring the rapid generation of diverse C-X (X = N, O, S) bonds, this pre-methylated scaffold prevents the copper catalyst poisoning typically caused by free N-H azaindoles. It enables highly efficient, regioselective Ullmann-type heteroarylations at the C3 position, streamlining the hit-to-lead optimization of central nervous system (CNS) active compounds [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

257.96540 g/mol

Monoisotopic Mass

257.96540 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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